molecular formula C8H5ClN2OS B1595819 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 33017-85-5

6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B1595819
CAS RN: 33017-85-5
M. Wt: 212.66 g/mol
InChI Key: RXWIQURSYQCLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its raw materials, including the conditions required and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, what types of chemical reactions it undergoes, and the products it forms.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Corrosion Inhibition

6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, along with related quinazolinone compounds, has been studied for its ability to inhibit corrosion in mild steel within a sulfuric acid medium. Research indicates that these compounds show significant inhibition efficiency, which increases with concentration. The inhibition mechanism involves the adsorption of quinazolinone compounds on the mild steel surface, adhering to the Langmuir isotherm. Some of these compounds demonstrate a mixed mode of inhibition, with both chemisorption and physisorption modes observed (Hashim et al., 2012).

Synthesis in Eco-Friendly Solvents

Research has also focused on the synthesis of 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives in eco-friendly solvents. A study demonstrates the synthesis of these compounds in choline chloride/urea deep eutectic solvent. This approach offers benefits like rapid and selective synthesis without the need for catalysts, and the use of cheap, readily available, and environmentally friendly components (Molnar et al., 2017).

Antimicrobial Activities

Some derivatives of 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain derivatives possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Rajasekaran et al., 2013).

Application in Green Chemistry

The compound has been involved in studies related to green chemistry. For instance, its derivatives have been synthesized in ionic liquids or ionic liquid-water systems without additional catalysts, emphasizing an eco-friendly approach to chemical synthesis (Chen et al., 2007).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This would involve discussing potential future research directions, applications, and improvements related to the compound.


Please consult with a professional chemist or a reliable scientific database for more accurate and specific information.


properties

IUPAC Name

6-chloro-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWIQURSYQCLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357041
Record name AG-F-10885
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

33017-85-5
Record name AG-F-10885
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Citations

For This Compound
2
Citations
JT Heppell, MA Islam, SR McAlpine… - Journal of …, 2019 - Wiley Online Library
A series of novel 8‐aryl‐2‐morpholino quinazolines (11a–n, 12a–d, 14a–f, and 15) were synthesized from the precursor 2‐thioxo quinazolin‐4‐ones 8. The 8‐aryl‐2‐morpholino …
Number of citations: 2 onlinelibrary.wiley.com
Y Jian, HE Forbes, F Hulpia… - Journal of medicinal …, 2020 - ACS Publications
Swapping the substituents in positions 2 and 4 of the previously synthesized but yet undisclosed 5-cyano-4-(methylthio)-2-arylpyrimidin-6-ones 4, ring closure, and further optimization …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.